![molecular formula C17H19NO2 B7514916 [3-(Hydroxymethyl)piperidin-1-yl]-naphthalen-2-ylmethanone](/img/structure/B7514916.png)

[3-(Hydroxymethyl)piperidin-1-yl]-naphthalen-2-ylmethanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

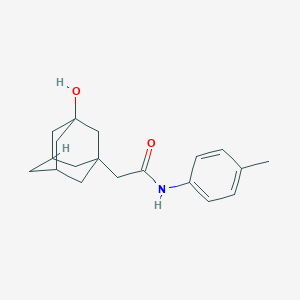

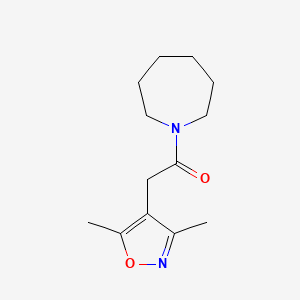

[3-(Hydroxymethyl)piperidin-1-yl]-naphthalen-2-ylmethanone, also known as HMPN, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. HMPN is a derivative of naphthalene and piperidine, which are both widely used in the pharmaceutical industry. The synthesis of HMPN has been the subject of many studies, and its mechanism of action and physiological effects have also been extensively investigated.

Scientific Research Applications

[3-(Hydroxymethyl)piperidin-1-yl]-naphthalen-2-ylmethanone has been studied for its potential applications in various fields, including medicinal chemistry, organic synthesis, and materials science. In medicinal chemistry, [3-(Hydroxymethyl)piperidin-1-yl]-naphthalen-2-ylmethanone has been investigated as a potential drug candidate for the treatment of various diseases, including cancer and Alzheimer's disease. [3-(Hydroxymethyl)piperidin-1-yl]-naphthalen-2-ylmethanone has also been used as a building block for the synthesis of other bioactive compounds, such as pyrrolidine derivatives.

In organic synthesis, [3-(Hydroxymethyl)piperidin-1-yl]-naphthalen-2-ylmethanone has been employed as a catalyst for various reactions, including the Michael addition and the Friedel-Crafts alkylation. [3-(Hydroxymethyl)piperidin-1-yl]-naphthalen-2-ylmethanone has also been used as a chiral auxiliary in asymmetric synthesis, enabling the synthesis of enantiomerically pure compounds.

In materials science, [3-(Hydroxymethyl)piperidin-1-yl]-naphthalen-2-ylmethanone has been used as a fluorescent probe for the detection of metal ions in aqueous solutions. [3-(Hydroxymethyl)piperidin-1-yl]-naphthalen-2-ylmethanone has also been incorporated into polymer matrices to create fluorescent materials with potential applications in sensors and imaging.

Mechanism of Action

The mechanism of action of [3-(Hydroxymethyl)piperidin-1-yl]-naphthalen-2-ylmethanone is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. [3-(Hydroxymethyl)piperidin-1-yl]-naphthalen-2-ylmethanone has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. [3-(Hydroxymethyl)piperidin-1-yl]-naphthalen-2-ylmethanone has also been shown to inhibit the activity of the protein kinase CK2, which is involved in various cellular processes, including cell proliferation and apoptosis.

Biochemical and Physiological Effects

[3-(Hydroxymethyl)piperidin-1-yl]-naphthalen-2-ylmethanone has been shown to have various biochemical and physiological effects, depending on the concentration and duration of exposure. In vitro studies have demonstrated that [3-(Hydroxymethyl)piperidin-1-yl]-naphthalen-2-ylmethanone can induce apoptosis in cancer cells, suggesting its potential as a chemotherapeutic agent. [3-(Hydroxymethyl)piperidin-1-yl]-naphthalen-2-ylmethanone has also been shown to inhibit the aggregation of amyloid-beta peptides, which are implicated in the pathogenesis of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

[3-(Hydroxymethyl)piperidin-1-yl]-naphthalen-2-ylmethanone has several advantages for lab experiments, including its ease of synthesis and versatility as a building block for the synthesis of other compounds. [3-(Hydroxymethyl)piperidin-1-yl]-naphthalen-2-ylmethanone is also relatively stable and can be stored for extended periods without degradation. However, [3-(Hydroxymethyl)piperidin-1-yl]-naphthalen-2-ylmethanone has some limitations, including its low solubility in water and its potential toxicity at high concentrations. Researchers should take precautions when handling [3-(Hydroxymethyl)piperidin-1-yl]-naphthalen-2-ylmethanone and use appropriate safety measures.

Future Directions

There are several future directions for the study of [3-(Hydroxymethyl)piperidin-1-yl]-naphthalen-2-ylmethanone. One potential direction is the development of [3-(Hydroxymethyl)piperidin-1-yl]-naphthalen-2-ylmethanone-based compounds as chemotherapeutic agents for the treatment of cancer. Another direction is the investigation of [3-(Hydroxymethyl)piperidin-1-yl]-naphthalen-2-ylmethanone as a potential inhibitor of other enzymes and signaling pathways, such as protein kinases and phosphatases. Additionally, the use of [3-(Hydroxymethyl)piperidin-1-yl]-naphthalen-2-ylmethanone as a fluorescent probe for the detection of metal ions in biological systems could be explored further. Overall, the study of [3-(Hydroxymethyl)piperidin-1-yl]-naphthalen-2-ylmethanone has the potential to contribute to various fields of research and lead to the development of new compounds with therapeutic and diagnostic applications.

Synthesis Methods

The synthesis of [3-(Hydroxymethyl)piperidin-1-yl]-naphthalen-2-ylmethanone involves the reaction of 2-bromo-1-naphthaldehyde with 3-hydroxymethylpiperidine in the presence of a base. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of [3-(Hydroxymethyl)piperidin-1-yl]-naphthalen-2-ylmethanone as a yellow solid. The purity of the synthesized [3-(Hydroxymethyl)piperidin-1-yl]-naphthalen-2-ylmethanone can be improved by recrystallization or column chromatography.

properties

IUPAC Name |

[3-(hydroxymethyl)piperidin-1-yl]-naphthalen-2-ylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO2/c19-12-13-4-3-9-18(11-13)17(20)16-8-7-14-5-1-2-6-15(14)10-16/h1-2,5-8,10,13,19H,3-4,9,11-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URYBUTSRYTYMDO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)C2=CC3=CC=CC=C3C=C2)CO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[3-(Hydroxymethyl)piperidin-1-yl]-naphthalen-2-ylmethanone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2-Bicyclo[2.2.1]heptanyl)-1-[3-(hydroxymethyl)piperidin-1-yl]ethanone](/img/structure/B7514836.png)

![[3-(Hydroxymethyl)piperidin-1-yl]-(2-methoxyphenyl)methanone](/img/structure/B7514850.png)

![(4-Tert-butylphenyl)-[3-(hydroxymethyl)piperidin-1-yl]methanone](/img/structure/B7514859.png)

![N-[1-(5-methylfuran-2-yl)ethyl]benzamide](/img/structure/B7514870.png)

![(3-Bromophenyl)-[3-(hydroxymethyl)piperidin-1-yl]methanone](/img/structure/B7514887.png)

![[3-(Hydroxymethyl)piperidin-1-yl]-(3-methoxyphenyl)methanone](/img/structure/B7514908.png)

![[4-(Dimethylamino)phenyl]-[3-(hydroxymethyl)piperidin-1-yl]methanone](/img/structure/B7514934.png)

![(2,3-Dimethylphenyl)-[3-(hydroxymethyl)piperidin-1-yl]methanone](/img/structure/B7514936.png)